![molecular formula C22H24ClN3O4S B2947754 Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185091-92-2](/img/structure/B2947754.png)

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

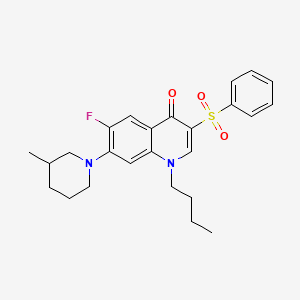

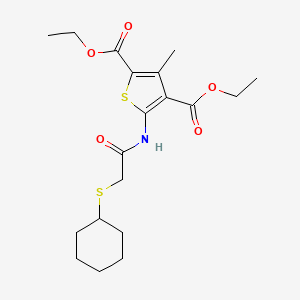

The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings. These rings could potentially undergo a variety of reactions, including cycloaddition, substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the isoxazole ring could potentially affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has been used in the synthesis of various novel compounds. Bakhite et al. (2005) explored its use in the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and subsequent synthesis of tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Formation of Heterocyclic Systems

The compound has been instrumental in the formation of heterocyclic systems. In a study by Mohamed (2021), it was used in a reaction with different arylidinemalononitrile derivatives to create ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, which were then reacted to form new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021).

Antimicrobial Activity Studies

Research by Patel et al. (2011) focused on synthesizing new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids with variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Utilization in Anticonvulsant Activity Research

Eddington et al. (2002) investigated the use of derivatives of this compound in anticonvulsant activity research. They synthesized related pyridine derivatives and tested them against maximal electroshock (MES) analogues, revealing potential new pathways for anticonvulsant activity research (Eddington et al., 2002).

Applications in Tuberculosis Treatment Research

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates using the compound. They evaluated these for their inhibitory activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment research (Jeankumar et al., 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S.ClH/c1-3-28-22(27)19-16-9-10-25(12-15-7-5-4-6-8-15)13-18(16)30-21(19)23-20(26)17-11-14(2)24-29-17;/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKPUBZDCYZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=NO4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)

![(1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)

![N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2947692.png)

![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)